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Compound of Interest

Compound Name: Calcium iodide hydrate

Cat. No.: B7799291 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the crystal structures of various calcium
iodide hydrates. The information presented is compiled from crystallographic studies and is

intended to serve as a comprehensive resource for researchers in chemistry, materials science,

and pharmaceutical development.

Introduction
Calcium iodide (CaI₂) is an ionic compound that readily forms hydrates upon crystallization

from aqueous solutions. The inclusion of water molecules into the crystal lattice significantly

influences the compound's physical and chemical properties. Understanding the precise

arrangement of atoms in these hydrated forms is crucial for applications where control over

solubility, stability, and hygroscopicity is paramount. This guide details the crystallographic

parameters of several known calcium iodide hydrates, the experimental methods used for

their characterization, and a generalized workflow for crystal structure determination.

Crystal Structure Data of Calcium Iodide Hydrates
The following tables summarize the key crystallographic data for anhydrous calcium iodide and

its known hydrates. The data has been compiled from peer-reviewed scientific literature.
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Table 1: Crystallographic Data for Anhydrous Calcium
Iodide (CaI₂) and its Hydrates
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Note on CaI₂·4H₂O: The detailed atomic coordinates for calcium iodide tetrahydrate are not

publicly available in the searched crystallographic databases. The provided lattice parameters

and space group are from the original determination by Thiele and Putzas (1984).[3]

Table 2: Atomic Coordinates for Calcium Iodide
Octahydrate (CaI₂·8H₂O)

Atom Wyckoff x y z Occupancy

Ca1 4e 0.2318(4) 0.5000(2) 0.1837(2) 1

I1 4e 0.2541(2) 0.1788(1) 0.0434(1) 1

I2 4e 0.2520(2) 0.8236(1) 0.3204(1) 1

O1 4e 0.021(2) 0.4497(8) 0.2982(9) 1

O2 4e 0.446(2) 0.5516(8) 0.3289(9) 1

O3 4e 0.428(2) 0.3601(8) 0.169(1) 1

O4 4e 0.038(2) 0.6384(8) 0.198(1) 1

O5 4e -0.011(2) 0.1085(9) 0.279(1) 1

O6 4e 0.518(2) 0.8893(9) 0.088(1) 1

O7 4e 0.004(2) 0.887(1) 0.088(1) 1

O8 4e 0.511(2) 0.1119(9) 0.280(1) 1

Data from Hennings, Schmidt, and Voigt (2014).
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Table 3: Atomic Coordinates for Calcium Iodide
Heptahydrate (CaI₂·7H₂O)

Atom Wyckoff x y z Occupancy

Ca1 4e 0.1929(2) 0.2241(1) 0.1287(1) 1

I1 4e 0.2838(1) 0.0039(1) 0.4048(1) 1

I2 4e 0.2173(1) 0.4851(1) 0.3524(1) 1

O1 4e 0.427(1) 0.2081(5) 0.0631(7) 1

O2 4e -0.041(1) 0.2396(5) 0.1944(7) 1

O3 4e 0.339(1) 0.3619(5) 0.1818(7) 1

O4 4e 0.043(1) 0.0862(5) 0.1070(7) 1

O5 4e 0.320(1) 0.1691(5) 0.3220(7) 1

O6 4e -0.004(1) 0.3015(5) -0.0538(7) 1

O7 4e 0.007(1) 0.5843(5) 0.1130(7) 1

Data from Hennings, Schmidt, and Voigt (2014).

Table 4: Atomic Coordinates for Calcium Iodide Hexa-
and-a-half-hydrate (CaI₂·6.5H₂O)
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Atom Wyckoff x y z Occupancy

Ca1 8f 0.5878(1) 0.2646(2) 0.1942(1) 1

I1 8f 0.3259(1) 0.0000 0.0881(1) 1

I2 8f 0.8491(1) 0.0000 0.3023(1) 1

O1 8f 0.5471(6) 0.048(1) 0.1105(5) 1

O2 8f 0.6279(6) 0.482(1) 0.1194(5) 1

O3 8f 0.7320(6) 0.221(1) 0.2023(5) 1

O4 8f 0.4491(6) 0.297(1) 0.1919(5) 1

O5 8f 0.5907(6) 0.211(1) 0.3297(5) 1

O6 8f 0.6300(6) 0.039(1) 0.2612(5) 1

O7 4e 0.5000 0.518(2) 0.2500 0.5

Data from Thiele and Putzas (1984).[2]

Experimental Protocols
The crystallographic data presented in this guide were primarily determined using single-crystal

X-ray diffraction (SCXRD). The following is a detailed description of the typical methodologies

employed in such studies.

Crystal Growth
Single crystals of calcium iodide hydrates are typically grown from saturated aqueous

solutions of calcium iodide. The specific hydrate form that crystallizes is dependent on the

temperature of crystallization. For instance, crystals of CaI₂·8H₂O, CaI₂·7H₂O, and CaI₂·6.5H₂O

can be obtained by slow evaporation or cooling of aqueous solutions at and below room

temperature.

Single-Crystal X-ray Diffraction (SCXRD) Data Collection
Crystal Mounting: A suitable single crystal of the hydrate is selected and mounted on a

goniometer head. To prevent dehydration or deliquescence, crystals are often coated in an
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inert oil (e.g., perfluoropolyether oil) and flash-cooled in a stream of cold nitrogen gas.

Diffractometer: Data is collected on a single-crystal X-ray diffractometer, typically equipped

with a CCD or CMOS area detector. The X-ray source is usually a sealed tube or a

microfocus source generating Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

Data Collection Strategy: A series of diffraction images are collected by rotating the crystal

through a range of angles (e.g., φ and ω scans). The exposure time per frame and the total

number of frames are optimized to ensure good data quality and completeness.

Data Processing: The collected diffraction images are processed to integrate the intensities

of the Bragg reflections. This process includes background subtraction, Lorentz-polarization

correction, and absorption correction (often performed empirically based on multi-scan data).

The output is a list of reflection indices (h, k, l) and their corresponding intensities and

standard uncertainties.

Structure Solution and Refinement
Space Group Determination: The crystal system and space group are determined from the

symmetry of the diffraction pattern and the systematic absences of reflections.

Structure Solution: The initial crystal structure is solved using direct methods or Patterson

methods, which provide the positions of the heavier atoms (in this case, Ca and I).

Structure Refinement: The structural model is then refined against the experimental

diffraction data using full-matrix least-squares methods. This iterative process involves

adjusting atomic coordinates, displacement parameters (isotropic or anisotropic), and site

occupancy factors to minimize the difference between the observed and calculated structure

factors. The positions of hydrogen atoms of the water molecules are often located from

difference Fourier maps and refined with appropriate restraints.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the crystal structure of a

hydrated salt using single-crystal X-ray diffraction.
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Caption: Workflow for Crystal Structure Determination by SCXRD.
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Conclusion
This technical guide has summarized the available crystallographic data for anhydrous calcium

iodide and its tetrahydrate, hexa-and-a-half-hydrate, heptahydrate, and octahydrate forms. The

detailed experimental protocols for crystal growth and structure determination via single-crystal

X-ray diffraction have also been outlined. The provided data and methodologies serve as a

valuable resource for researchers working with calcium iodide and other hydrated inorganic

salts, enabling a deeper understanding of their solid-state properties. Further research may

focus on obtaining the detailed atomic coordinates for the tetrahydrate form and exploring the

existence of other stable hydrates under different conditions of temperature and pressure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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